molecular formula C6H11NO2 B1144519 (S)-2-Amino-2-methylpent-4-enoic acid CAS No. 16820-25-0

(S)-2-Amino-2-methylpent-4-enoic acid

Cat. No. B1144519
CAS RN: 16820-25-0
M. Wt: 129.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, products, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • A study by Uhlemann et al. (2002) utilized 2‐Amino‐4‐fluoro‐2‐methylpent‐4‐enoic acid in NMR spectroscopy to determine dissociation constants and ion‐specific chemical shifts, demonstrating its utility in chemical analysis and characterization (Uhlemann et al., 2002).

  • Research by Bakke et al. (1999) explored the action of L-aminoacylase and L-amino acid oxidase on stereoisomers of 2-amino-3-methylpent-4-enoic acid, providing insights into its use in enzyme-catalyzed reactions and synthesis of stereochemically pure compounds (Bakke et al., 1999).

  • A study by Shendage et al. (2005) demonstrated the asymmetric alkylation of this compound for the synthesis of α-fluorinated amino acid derivatives, highlighting its role in the synthesis of novel amino acid compounds (Shendage et al., 2005).

  • Laue et al. (1999) conducted enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids, indicating its application in the creation of isosteres of asparagine (Laue et al., 1999).

  • The compound's biosynthesis in Aesculus californica was studied by Fowden and Mazelis (1971), revealing its natural occurrence and biosynthetic pathways (Fowden & Mazelis, 1971).

  • Baldwin et al. (1990) investigated its use in penicillin biosynthesis, highlighting its relevance in antibiotic production (Baldwin et al., 1990).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes safety precautions for handling and storing the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(2S)-2-amino-2-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBTZYHBJFPEJB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369222
Record name (S)-2-Amino-2-Methyl-4-Pentenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-methylpent-4-enoic acid

CAS RN

96886-55-4
Record name (S)-2-Amino-2-Methyl-4-Pentenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-2-methyl-4-pentenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
F Alonso, SG Davies, AS Elend, MA Leech… - Organic & …, 2009 - pubs.rsc.org
Treatment of a range of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with LDA followed by the addition of allyl bromide promotes highly stereoselective allylation (…
Number of citations: 4 pubs.rsc.org
LB Zhang, DX Wang, MX Wang - Tetrahedron, 2011 - Elsevier
Catalyzed by Rhodococcus erythropolis AJ270, an amidase-containing microbial whole cell catalyst, under very mild conditions, a number of functionalized prochiral malonamides …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.